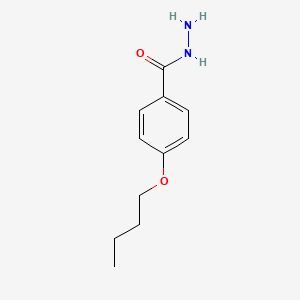

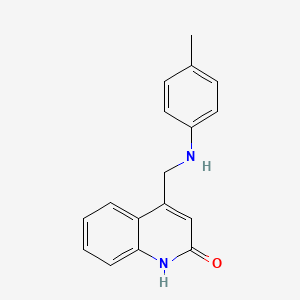

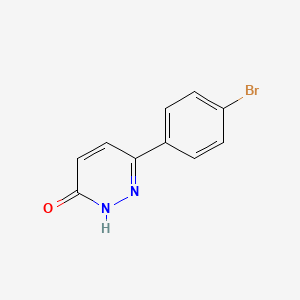

![molecular formula C13H17NO3 B1331766 3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid CAS No. 312317-36-5](/img/structure/B1331766.png)

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions between different aminobenzoic acids and other chemical reagents. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . Another example is the synthesis of organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid, which was characterized using various spectroscopic methods . These methods could potentially be adapted for the synthesis of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 2-amino-3-methylbenzoic acid was determined to be monoclinic with specific unit cell parameters . Similarly, the molecular structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis . These studies provide a foundation for understanding the molecular structure of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Chemical Reactions Analysis

The papers describe various chemical reactions involving aminobenzoic acids. For instance, the Gewald product of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates underwent an oxidation–aromatization reaction to yield the corresponding alkyl 2-aminobenzo[b]thiophene-3-carboxylate . Additionally, the reactions of aminobenzoic acids with acetylenic nitriles resulted in the formation of different compounds depending on the specific aminobenzoic acid used . These reactions could be relevant to the chemical behavior of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. Infrared and NMR spectral analyses, along with computational studies, were performed on 2-amino-3-methylbenzoic acid to understand its properties . The organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid were screened for their antimicrobial activity, showing high activity against various bacteria and fungi . These studies can provide a comparative basis for predicting the properties of "3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid."

Applications De Recherche Scientifique

- Cancer Research

- Application : Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester selectively inhibit the proliferation of colon cancer cells .

- Methods : A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .

- Results : Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells. The IC50 values were in between 0.12 mg mL−1 to 0.81 mg mL−1 .

-

Synthesis of Drugs, Insecticides, and Herbicides

-

Formation of Aggregates

- Application : A novel non-natural synthetic amino acid, which may have a similar structure, has been shown to form aggregates .

- Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates .

- Results : The compound was found to form aggregates with an average size of 391 nm .

-

Synthesis of Drugs, Insecticides, and Herbicides

-

Formation of Aggregates

- Application : A novel non-natural synthetic amino acid, which may have a similar structure, has been shown to form aggregates .

- Methods : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis was used to demonstrate its ability to form aggregates .

- Results : The compound was found to form aggregates with an average size of 391 nm .

Propriétés

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-8-9(11(15)16)6-5-7-10(8)14-12(17)13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGHRGHYWNJOPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357851 |

Source

|

| Record name | STK156233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid | |

CAS RN |

312317-36-5 |

Source

|

| Record name | STK156233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

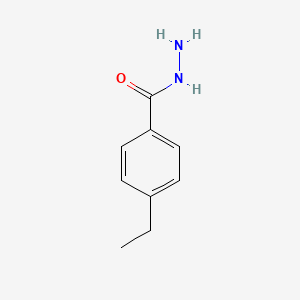

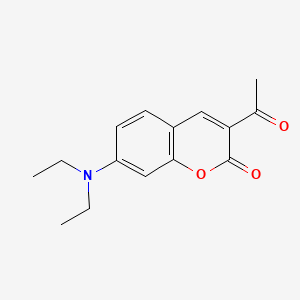

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

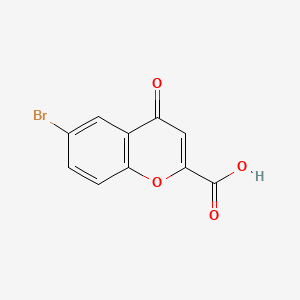

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)

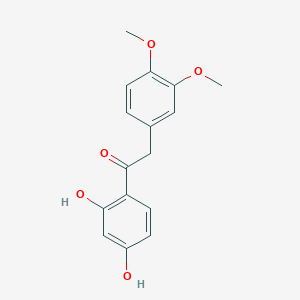

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)